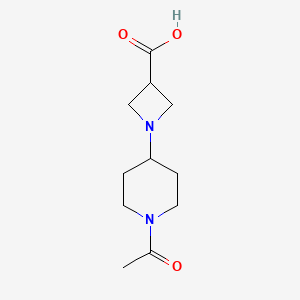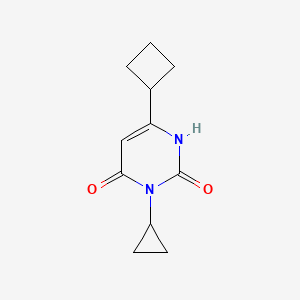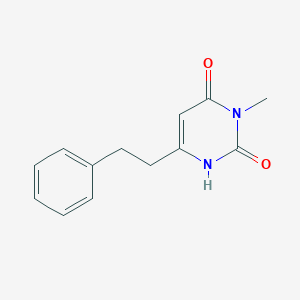
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
The compound “1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several interesting substructures, including a cyclopropane ring, a pyridine ring, and a pyrazole ring . These structural motifs are widespread in natural products and synthetic compounds, and are often essential for biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropane ring (a three-membered carbon ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the cyclopropane, pyridine, and pyrazole rings . These rings can undergo various reactions such as cyclopropanations, condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile have been synthesized, with structures elucidated from chemical and spectroscopic data (Khalifa et al., 2017).
- The crystal structure of related compounds has been determined through X-ray crystallography, aiding in understanding their molecular configuration (Liu et al., 2013).
Biological and Pharmacological Activities
- Certain derivatives have shown antibacterial, antifungal, and antitumor activities, highlighting their potential in medical research (El-Borai et al., 2012).
- Synthesis of pyrazolo[3,4-b]pyridines under specific conditions and their screening for antimicrobial and antitumor activities have been explored (Metwally et al., 2016).
- Compounds with structures similar to this compound have been studied for their anti-inflammatory properties, offering insights into potential therapeutic applications (Gadhave et al., 2017).
Chemical Reactions and Applications
- Research has been conducted on the efficient one-pot synthesis of related compounds, which could be beneficial for industrial and pharmaceutical applications (Arlan et al., 2020).
- The development of scalable synthesis processes for potent kinase inhibitors that include similar structural features has been documented, which is significant for large-scale pharmaceutical production (Arunachalam et al., 2019).
Mécanisme D'action
Target of Action
Compounds containing cyclopropane and pyridine structures are widespread in natural products and are usually essential for biological activities .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The cyclopropane and pyridine structures in the compound could interact with biological targets in unique ways due to their structural and chemical properties .
Biochemical Pathways
Cyclopropane biosynthesis involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Result of Action
Compounds with similar structures have been found to have wide applications in medicinal chemistry .
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQKNQXCCYMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)

![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)


![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)




![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
